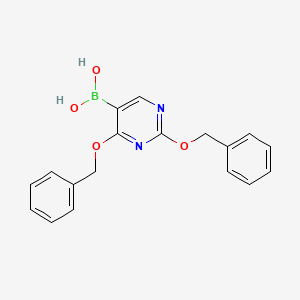![molecular formula C15H12O4 B1270867 3-Biphenyl-[1,3]dioxol-5-yl-acetic acid CAS No. 669713-75-1](/img/structure/B1270867.png)
3-Biphenyl-[1,3]dioxol-5-yl-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Biphenyl-[1,3]dioxol-5-yl-acetic acid” is a chemical compound with the molecular formula C15H12O4 . It has a molecular weight of 256.25 g/mol .
Molecular Structure Analysis
The InChI code for “3-Biphenyl-[1,3]dioxol-5-yl-acetic acid” is 1S/C15H12O4/c16-15(17)7-10-2-1-3-11(6-10)12-4-5-13-14(8-12)19-9-18-13/h1-6,8H,7,9H2,(H,16,17) .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Biphenyl-[1,3]dioxol-5-yl-acetic acid” include a molecular weight of 256.26 and a molecular formula of C15H12O4 . It is stored at room temperature .Aplicaciones Científicas De Investigación
Chemical Properties
“3-Biphenyl-[1,3]dioxol-5-yl-acetic acid” has a CAS Number of 669713-75-1 and a molecular weight of 256.26 .
Antidiabetic Applications
Benzodioxol derivatives, such as “3-Biphenyl-[1,3]dioxol-5-yl-acetic acid”, have been investigated for their antidiabetic potential . In one study, synthesized benzodioxol carboxamide derivatives underwent characterization and their efficacy against α-amylase was assessed in vitro . Notably, some compounds displayed potent α-amylase inhibition, suggesting their potential as antidiabetic agents .
Anticancer Applications
Some benzodioxol derivatives have demonstrated significant activity against cancer cell lines . For instance, one compound showed significant activity against four cancer cell lines, while exhibiting a negligible effect on normal cell lines . This suggests its potential as a selective anticancer agent .
In Vivo Studies
The antidiabetic impact of certain benzodioxol derivatives has been evaluated in vivo using animal models . In one study, a compound substantially reduced blood glucose levels in a streptozotocin-induced diabetic mice model .
Safety Assessment
The safety of benzodioxol derivatives has been assessed in vitro. Some compounds have shown a negligible effect on normal cell lines, suggesting their safety .
Future Research Directions
Given the promising in vitro anticancer efficacy of some benzodioxol derivatives and their safety for normal cells, there is a need for further in vivo assessment of these compounds .
Safety and Hazards
Mecanismo De Acción
- Given the structural similarity to other indole derivatives, it’s plausible that this compound may affect microtubules or other cellular components involved in cancer cell growth and division .
- Indole-based compounds often interfere with microtubule dynamics. They can either suppress tubulin polymerization or stabilize microtubule structures, leading to mitotic blockade and apoptosis in cancer cells .
- Bioavailability : The compound’s ADME properties likely influence its efficacy and therapeutic concentration .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Result of Action
Propiedades
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-15(17)7-10-2-1-3-11(6-10)12-4-5-13-14(8-12)19-9-18-13/h1-6,8H,7,9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZYSLBSWPPUJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=CC(=C3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373480 |
Source


|
| Record name | [3-(2H-1,3-Benzodioxol-5-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Biphenyl-[1,3]dioxol-5-yl-acetic acid | |
CAS RN |
669713-75-1 |
Source


|
| Record name | 3-(1,3-Benzodioxol-5-yl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(2H-1,3-Benzodioxol-5-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














